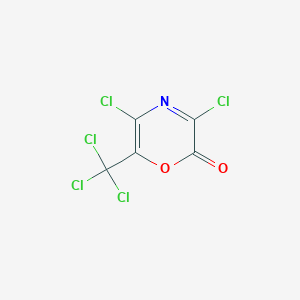
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one
Beschreibung
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one is a heterocyclic compound that features both chlorine and trichloromethyl groups
Eigenschaften
CAS-Nummer |
131882-10-5 |
|---|---|
Molekularformel |
C5Cl5NO2 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
InChI-Schlüssel |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of nicotinic acid with phosphorus pentachloride in a Teflon autoclave at elevated temperatures. The resulting mixture is then quenched and purified to obtain the desired product .
Analyse Chemischer Reaktionen
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine and trichloromethyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydroxide, dichloromethane, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. It can mimic certain biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one can be compared with similar compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine. While both compounds contain chlorine and trichloromethyl groups, their chemical structures and properties differ, leading to unique applications and reactivity. The presence of the oxazinone ring in this compound distinguishes it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


